cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,3S)-3-cyanocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODINHTWTSHDJW-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a cyano group attached to a cyclohexyl ring and a tert-butyl carbamate moiety. This structural configuration is believed to contribute to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives similar to cis-(3-Cyano-cyclohexyl)-carbamic acid have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves inhibition of cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been investigated, particularly in models of acute inflammation. In vivo studies suggest that it may modulate inflammatory responses by inhibiting key enzymes involved in the production of pro-inflammatory mediators.
The proposed mechanism of action for this compound involves interaction with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including soluble epoxide hydrolase (sEH), which plays a crucial role in lipid metabolism and inflammatory processes.
- Receptor Interaction : It may also interact with receptors involved in pain and inflammation, contributing to its therapeutic effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the antimicrobial properties of derivatives found that compounds similar to cis-(3-Cyano-cyclohexyl)-carbamic acid exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as new antibiotics .
- Anti-inflammatory Effects : In a murine model of inflammation, administration of the compound led to a marked reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory conditions .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. The compound demonstrates good oral bioavailability and metabolic stability, making it a suitable candidate for further development .
Comparative Analysis
A comparison with similar compounds reveals that cis-(3-Cyano-cyclohexyl)-carbamic acid exhibits unique properties that may enhance its efficacy:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| cis-3-Amino-N-cyclobutylcyclohexanecarboxamide | Antimicrobial | Enzyme inhibition |
| trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid | Anti-inflammatory | Receptor interaction |
| cis-4-Aminocyclohexanecarboxamide | Moderate antimicrobial | Cell wall synthesis inhibition |
Scientific Research Applications
Key Applications
-
Medicinal Chemistry
- Drug Development : The compound is utilized as a building block in the synthesis of various pharmaceuticals. Its structural properties make it suitable for modifications aimed at enhancing biological activity or selectivity. For instance, it has been explored for potential applications in treating cardiovascular diseases and hypertension due to its ability to modulate biological pathways related to these conditions .
- Biological Activity : Research indicates that compounds similar to cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester can potentiate the effects of bioactive peptides, suggesting its role in developing therapeutic agents that target specific biological pathways .
-
Organic Synthesis
- Versatile Building Block : The compound serves as a versatile intermediate in organic synthesis, allowing chemists to create various derivatives with tailored properties. Its reactivity can be exploited to synthesize more complex molecules through standard organic reactions such as esterification and amidation.
- Modification Potential : The presence of the cyano group allows for further functionalization, which can lead to the development of novel compounds with enhanced pharmacological profiles.
Case Studies
- Cardiovascular Disease Treatment : A study highlighted the potential of carbamate derivatives, including this compound, in treating conditions such as hypertension and heart failure by modulating vascular responses and improving cardiac function .
- Bioactive Peptide Interaction : Research has shown that certain carbamate derivatives can enhance the biological effects of peptides involved in metabolic regulation, indicating that this compound may have similar applications in metabolic disorders .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally analogous carbamates and esters with variations in substituents, ring size, and functional groups. Key examples include:
Table 1: Structural Comparison of cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester and Analogs
Physicochemical Properties
- In contrast, hydroxypropyl derivatives (e.g., ) may exhibit higher hydrophilicity due to extended hydrogen-bonding capacity.
- Steric Effects : Cyclobutane-containing analogs (e.g., ) experience ring strain, which may reduce conformational stability compared to the cyclohexane-based target compound.
- Electronic Effects: The electron-withdrawing cyano group in the target compound contrasts with the electron-donating hydroxy and formyl groups in analogs, influencing reactivity in nucleophilic or electrophilic reactions .
Preparation Methods
Reduction of 3-Cyanocyclohexanone to cis-3-Cyanocyclohexanol
The synthesis begins with the stereoselective reduction of 3-cyanocyclohexanone to cis-3-cyanocyclohexanol. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and methanol at -30°C under inert atmosphere achieves >98% conversion to the cis-alcohol, as demonstrated in analogous reductions of tert-butyl 3-oxocyclobutanecarboxylate. The reaction proceeds via axial attack of the hydride, favoring the cis configuration due to steric hindrance in the transition state.
Reaction Conditions
| Yield | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 98% | NaBH₄ | THF/MeOH | -30°C | 2.5h |
| Yield | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 70% | PPh₃, DIAD | THF | 0°C → 20°C | 168h |
Deprotection and Boc Protection
Hydrazinolysis of the phthalimide group in ethanol liberates the primary amine, forming cis-3-cyanocyclohexylamine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane affords the target compound in 85% yield.
Alternative Pathway: Direct Substitution of Bromocyclohexane Derivatives
Synthesis of cis-3-Bromocyclohexanol
Bromination of cis-3-cyclohexanol with phosphorus tribromide (PBr₃) in diethyl ether yields cis-3-bromocyclohexanol. This intermediate serves as a precursor for nucleophilic cyanide substitution.
Cyanide Substitution via SN2 Mechanism
Treatment of cis-3-bromocyclohexanol with potassium cyanide (KCN) and cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C replaces the bromide with a cyano group, yielding cis-3-cyanocyclohexanol. The reaction’s success hinges on the use of a polar aprotic solvent and a strong base to stabilize the transition state.
Reaction Conditions
| Yield | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 65% | KCN, Cs₂CO₃ | MeCN | 80°C | 24h |
Boc Protection of the Amine
The amine group is introduced via Gabriel synthesis, followed by Boc protection using Boc₂O, as detailed in Section 1.3.
Stereochemical Analysis and Optimization
Control of Cis Configuration
Both routes prioritize cis stereochemistry through:
-
Stereoselective Reduction : NaBH₄ preferentially reduces ketones to cis-alcohols via cyclic transition states.
-
Mitsunobu Reaction : Retains configuration during nucleophilic substitution due to its concerted mechanism.
Comparative Evaluation of Synthetic Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Reductive Amination | High stereoselectivity | Multi-step synthesis | 70–85% |
| Direct Substitution | Fewer steps | Lower yields due to side reactions | 65% |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
THF and methanol are recovered via distillation, reducing costs. Cs₂CO₃ is filtered and reused, aligning with green chemistry principles.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of cis-(3-Cyano-cyclohexyl)-carbamic acid tert-butyl ester, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is likely synthesized via tert-butyl carbamate protection of a cyclohexylamine intermediate. A plausible route involves:
- Step 1 : Introduction of the cyano group at the 3-position of cyclohexene via catalytic hydrogenation of a nitrile precursor under controlled stereochemical conditions.
- Step 2 : Protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or triethylamine .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the cis-isomer. Yield improvements may involve temperature control (0–25°C) and inert atmosphere to prevent Boc-group hydrolysis .
Q. How can researchers confirm the cis stereochemistry of the cyclohexyl substituents?
- Methodological Answer :
- NMR Analysis : Use NOE (Nuclear Overhauser Effect) experiments to detect spatial proximity between the cyano group and adjacent protons on the cyclohexyl ring.
- X-ray Crystallography : If single crystals are obtainable, crystallographic data will unambiguously confirm stereochemistry .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for cis vs. trans isomers .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under nitrogen. The tert-butyl carbamate group is stable at neutral pH but susceptible to hydrolysis under acidic or basic conditions. Avoid prolonged exposure to moisture or temperatures >30°C .
Advanced Research Questions
Q. How does the electron-withdrawing cyano group influence the reactivity of the carbamate moiety in nucleophilic substitution reactions?
- Methodological Answer : The cyano group at the 3-position increases the electrophilicity of the carbamate carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines or alcohols). To study this:
- Kinetic Analysis : Compare reaction rates of the cyano-substituted compound with non-cyano analogs under identical conditions (e.g., SN2 reactions with benzylamine).
- DFT Calculations : Map transition states to quantify electronic effects on activation energy .
Q. What strategies can resolve challenges in isolating the cis-isomer during large-scale synthesis?
- Methodological Answer :
- Chiral Chromatography : Use preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) for enantiomeric separation.
- Crystallization-Induced Diastereomer Resolution : Convert the compound to a diastereomeric salt (e.g., using a chiral acid like tartaric acid) and selectively crystallize the cis-isomer .
Q. How can the compound serve as an intermediate in the synthesis of bioactive molecules?
- Methodological Answer : The tert-butyl carbamate group is a versatile protecting group for amines. Applications include:
- Peptide Mimetics : Deprotection with TFA yields a free amine for coupling to carboxylic acids or sulfonamides.
- Kinase Inhibitors : The cyano group may act as a hydrogen-bond acceptor in target binding. Validate via SAR studies by replacing the cyano with other electron-withdrawing groups (e.g., nitro) .
Data Contradictions and Validation
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodological Answer :
- Reproduce Synthesis : Ensure purity (>95% by HPLC) and confirm absence of residual solvents (via ¹H NMR or GC-MS).
- Cross-Validate Data : Compare experimental IR (C=O stretch ~1680–1720 cm⁻¹) and ¹³C NMR (Boc carbonyl ~155 ppm) with literature values for structurally similar tert-butyl carbamates .
Analytical and Safety Considerations
Q. What safety precautions are critical when handling this compound in aqueous or acidic environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
